ethyl 1-(5-amino-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(5-aminopyridin-2-yl)-3,5-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-4-19-13(18)12-8(2)16-17(9(12)3)11-6-5-10(14)7-15-11/h5-7H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRUUIIZZJFBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Amino Group (Target Compound): The 5-amino substituent on the pyridine ring increases polarity, improving solubility in polar solvents like water or ethanol. This group is highly reactive, enabling coupling reactions (e.g., amidation, Schiff base formation) for drug discovery .
- Bromine (113808-82-5) : The 4-bromophenyl group significantly enhances lipophilicity (logP ~3.5 estimated), making the compound more membrane-permeable but also more toxic. Bromine’s electronegativity may stabilize charge-transfer interactions in crystal structures .
- Hydroxy Group (956545-63-4) : The 6-hydroxy-3-pyridazinyl substituent introduces hydrogen-bonding capability, improving solubility in aqueous media. However, it may reduce metabolic stability due to susceptibility to glucuronidation .
- Urea Derivatives (477712-87-1, 477712-85-9) : The ethylurea and chlorophenylurea groups increase molecular weight and complexity. These moieties are often associated with enhanced target selectivity in enzyme inhibition (e.g., kinase inhibitors) but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
